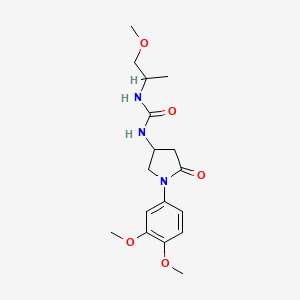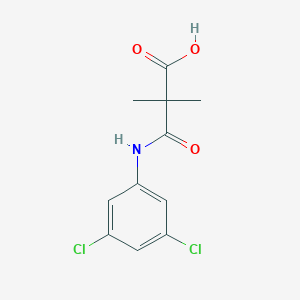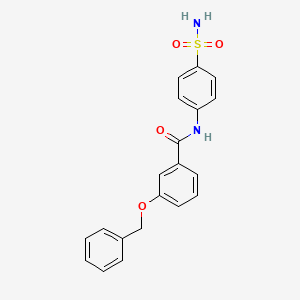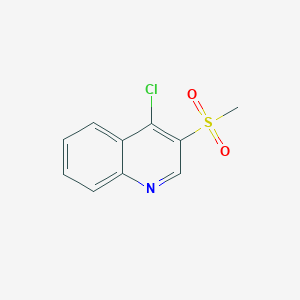
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-methoxypropan-2-yl)urea, also known as DMXAA, is a small molecule that has been found to have anti-cancer properties. It was first identified in 2002 and has since been the subject of extensive scientific research.
Aplicaciones Científicas De Investigación
Urea Biosensors
A comprehensive review by Botewad et al. (2021) highlights the advancements in biosensors designed to detect and quantify urea concentration, a crucial aspect in diagnosing and monitoring various health conditions. These biosensors utilize enzyme urease as a bioreceptor element, integrating various nanoparticles and carbon materials for enhanced sensitivity and specificity. The review provides insights into the materials used for enzyme immobilization and their impact on sensing parameters, offering a foundation for future biosensor research (Botewad et al., 2021).
Urea in Drug Design
Jagtap et al. (2017) discuss the role of ureas in drug design, emphasizing their unique hydrogen-binding capabilities that contribute to drug-target interactions. This review covers various urea derivatives that serve as modulators for biological targets, shedding light on the importance of urea in medicinal chemistry and its application in creating drugs with improved selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).
Urease Inhibitors in Medicine
Kosikowska and Berlicki (2011) review the patent literature on urease inhibitors with potential medical applications, particularly in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. They explore various groups of urease inhibitors, highlighting the need for safer alternatives to current treatments and the potential of urease inhibition in medical applications (Kosikowska & Berlicki, 2011).
Supramolecular Capsules from Urea Derivatives
Ballester (2011) presents research on the self-assembly of supramolecular capsules derived from calixpyrrole and urea derivatives, offering a novel approach to constructing molecular capsules with potential applications in drug delivery and molecular recognition. This work demonstrates the versatility of urea derivatives in forming structures with specific binding properties, paving the way for their use in supramolecular chemistry (Ballester, 2011).
Urea as a Hydrogen Carrier
Rollinson et al. (2011) explore the potential of urea as a hydrogen carrier for fuel cells, emphasizing its advantages such as non-toxicity, stability, and ease of storage and transport. This perspective underscores the viability of urea as a sustainable and efficient source of hydrogen, contributing to the development of alternative energy solutions (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-11(10-23-2)18-17(22)19-12-7-16(21)20(9-12)13-5-6-14(24-3)15(8-13)25-4/h5-6,8,11-12H,7,9-10H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGBQAGRMQRLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)
![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)
![3-Methoxy-4-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B2750711.png)


![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)

![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)

